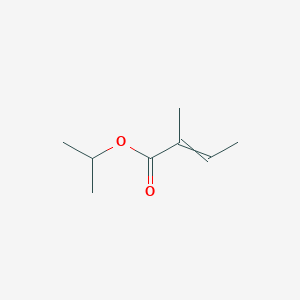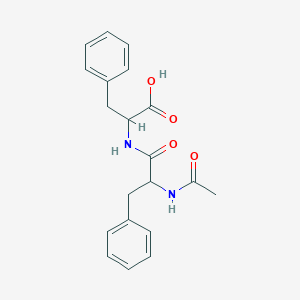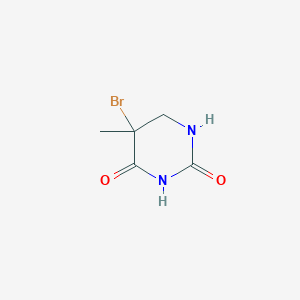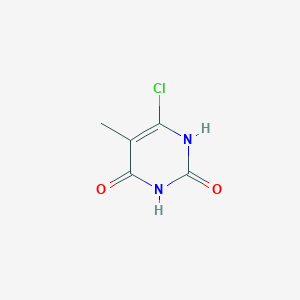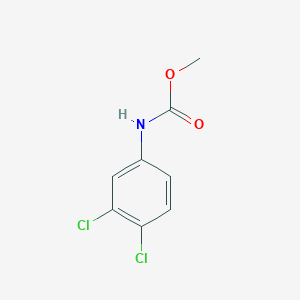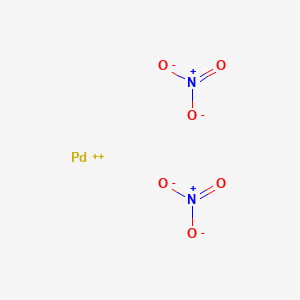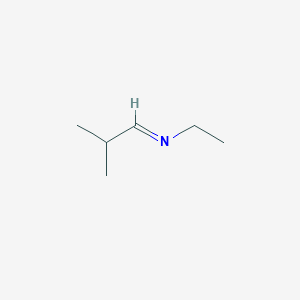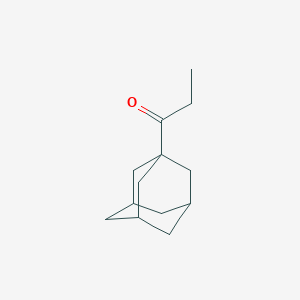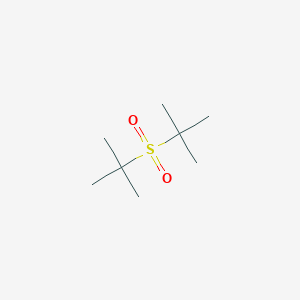
tert-Butyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl sulfone is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and has a boiling point of 136°C. Tert-Butyl sulfone is used in a variety of applications, including organic synthesis, pharmaceuticals, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl sulfone is used in a variety of scientific research applications. It is commonly used in organic synthesis as a solvent and reagent. It is also used in the pharmaceutical industry as a building block for the synthesis of various drugs. Additionally, tert-Butyl sulfone is used in agrochemicals as a pesticide and herbicide.
Wirkmechanismus
The mechanism of action of tert-Butyl sulfone is not well understood. However, it is believed to act as an oxidizing agent, which can lead to the formation of reactive oxygen species. These reactive oxygen species can then interact with cellular components and cause damage.
Biochemische Und Physiologische Effekte
Tert-Butyl sulfone has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, tert-Butyl sulfone has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using tert-Butyl sulfone in lab experiments is its ability to act as a solvent and reagent in organic synthesis. Additionally, its antioxidant and anti-inflammatory properties make it a useful tool for studying cellular damage and inflammation. However, one limitation of using tert-Butyl sulfone in lab experiments is its potential to form reactive oxygen species, which can cause cellular damage.
Zukünftige Richtungen
There are several future directions for research on tert-Butyl sulfone. One area of research could focus on its potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further research could be done to better understand its mechanism of action and its potential to cause cellular damage. Finally, research could be done to develop new synthesis methods for tert-Butyl sulfone that are more efficient and environmentally friendly.
Conclusion
In conclusion, tert-Butyl sulfone is a versatile chemical compound that has a variety of scientific research applications. It is commonly used in organic synthesis, pharmaceuticals, and agrochemicals. Its mechanism of action is not well understood, but it is believed to act as an oxidizing agent. Tert-Butyl sulfone has been shown to have antioxidant and anti-inflammatory properties, which make it a useful tool for studying cellular damage and inflammation. However, its potential to form reactive oxygen species can cause cellular damage, which is a limitation for its use in lab experiments. Finally, there are several future directions for research on tert-Butyl sulfone, including its potential as a therapeutic agent for the treatment of inflammatory diseases and the development of new synthesis methods.
Synthesemethoden
Tert-Butyl sulfone can be synthesized through the reaction of tert-butyl chloride with sodium sulfite. The reaction takes place in the presence of water and is typically carried out at room temperature. The resulting product is then purified through distillation to obtain pure tert-Butyl sulfone.
Eigenschaften
CAS-Nummer |
1886-75-5 |
|---|---|
Produktname |
tert-Butyl sulfone |
Molekularformel |
C8H18O2S |
Molekulargewicht |
178.29 g/mol |
IUPAC-Name |
2-tert-butylsulfonyl-2-methylpropane |
InChI |
InChI=1S/C8H18O2S/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3 |
InChI-Schlüssel |
SPJQDMKTFSPPLO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)S(=O)(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)S(=O)(=O)C(C)(C)C |
Andere CAS-Nummern |
1886-75-5 |
Löslichkeit |
0.06 M |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



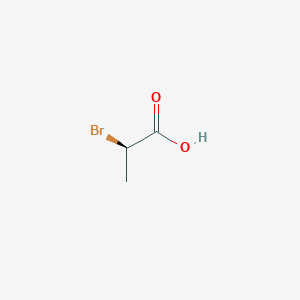
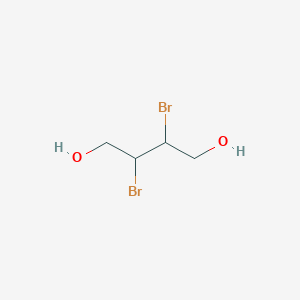
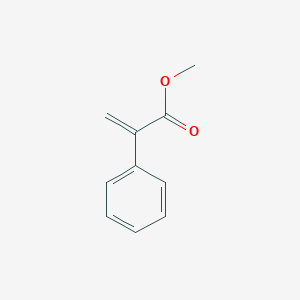
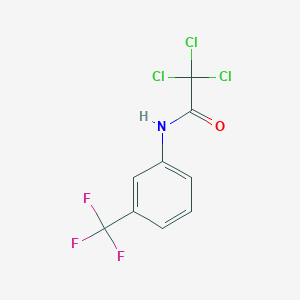
![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)
